

Spectroscopic Profile of (S)-(+)-2-Hexanol: A Technical Guide

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Compound of Interest

Compound Name: (S)-(+)-2-Hexanol

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This technical guide provides a comprehensive overview of the spectroscopic data for **(S)-(+)-2-Hexanol**, tailored for researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables, details the experimental protocols for these techniques, and includes a visual workflow of the spectroscopic analysis process.

Data Presentation

The following tables summarize the key spectroscopic data for 2-Hexanol. It is important to note that while the specific rotation distinguishes the (S)-(+) and (R)-(-) enantiomers, their NMR, IR, and mass spectra are identical in achiral solvents. The data presented here is representative of 2-hexanol in general.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Frequency: 90 MHz[1][2]

Chemical Shift (δ) in ppm	Multiplicity	Integration	Assignment
~3.8	m	1H	H-2 (CH-OH)
~1.7	s	1H	OH
~1.4	m	2H	H-3 (CH ₂)
~1.3	m	4H	H-4, H-5 (CH ₂)
~1.15	d	3H	H-1 (CH ₃)
~0.9	t	3H	H-6 (CH ₃)

¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃, Frequency: 25.16 MHz[1]

Chemical Shift (δ) in ppm	Carbon Assignment
~68.0	C-2 (CH-OH)
~38.9	C-3
~28.1	C-4
~23.5	C-1
~22.8	C-5
~14.1	C-6

Infrared (IR) Spectroscopy

The IR spectrum of 2-hexanol exhibits characteristic absorptions for an alcohol.[3]

Wavenumber (cm ⁻¹)	Intensity	Vibration Type
~3350	Strong, Broad	O-H stretch (hydrogen-bonded)
~2930	Strong	C-H stretch (sp ³)
~1115	Strong	C-O stretch

Mass Spectrometry (MS)

The mass spectrum of 2-hexanol shows typical fragmentation patterns for a secondary alcohol.

[\[1\]](#)[\[4\]](#)[\[5\]](#)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
102	Low	[M] ⁺ (Molecular Ion)
87	Moderate	[M - CH ₃] ⁺
84	Low	[M - H ₂ O] ⁺
69	Moderate	[M - H ₂ O - CH ₃] ⁺
45	100 (Base Peak)	[CH ₃ CHOH] ⁺
43	High	[C ₃ H ₇] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of (S)-(+)-2-Hexanol.

Materials:

- (S)-(+)-2-Hexanol sample

- Deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard
- NMR tube (5 mm)
- Pipette

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **(S)-(+)-2-Hexanol** in about 0.6-0.7 mL of CDCl_3 in a small vial.
- Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the CDCl_3 and perform shimming to optimize the magnetic field homogeneity.
- ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay may be required.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum and assign the chemical shifts in both spectra relative to TMS (0 ppm).

Note on Chiral Analysis: To distinguish between enantiomers using NMR, a chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent can be used.^{[6][7]} This creates diastereomeric complexes that will have distinct NMR spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **(S)-(+)-2-Hexanol**, particularly the hydroxyl group.

Materials:

- **(S)-(+)-2-Hexanol** sample
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Kimwipes and a suitable solvent (e.g., isopropanol) for cleaning

Procedure:

- Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental absorptions.
- Sample Application: Place a small drop of liquid **(S)-(+)-2-Hexanol** directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .
- Data Analysis: The resulting spectrum will show absorbance or transmittance as a function of wavenumber. Identify the characteristic absorption bands for the O-H and C-O functional groups.
- Cleaning: Clean the ATR crystal thoroughly with a Kimwipe soaked in isopropanol and allow it to dry completely.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **(S)-(+)-2-Hexanol** to confirm its structure.

Materials:

- **(S)-(+)-2-Hexanol** sample

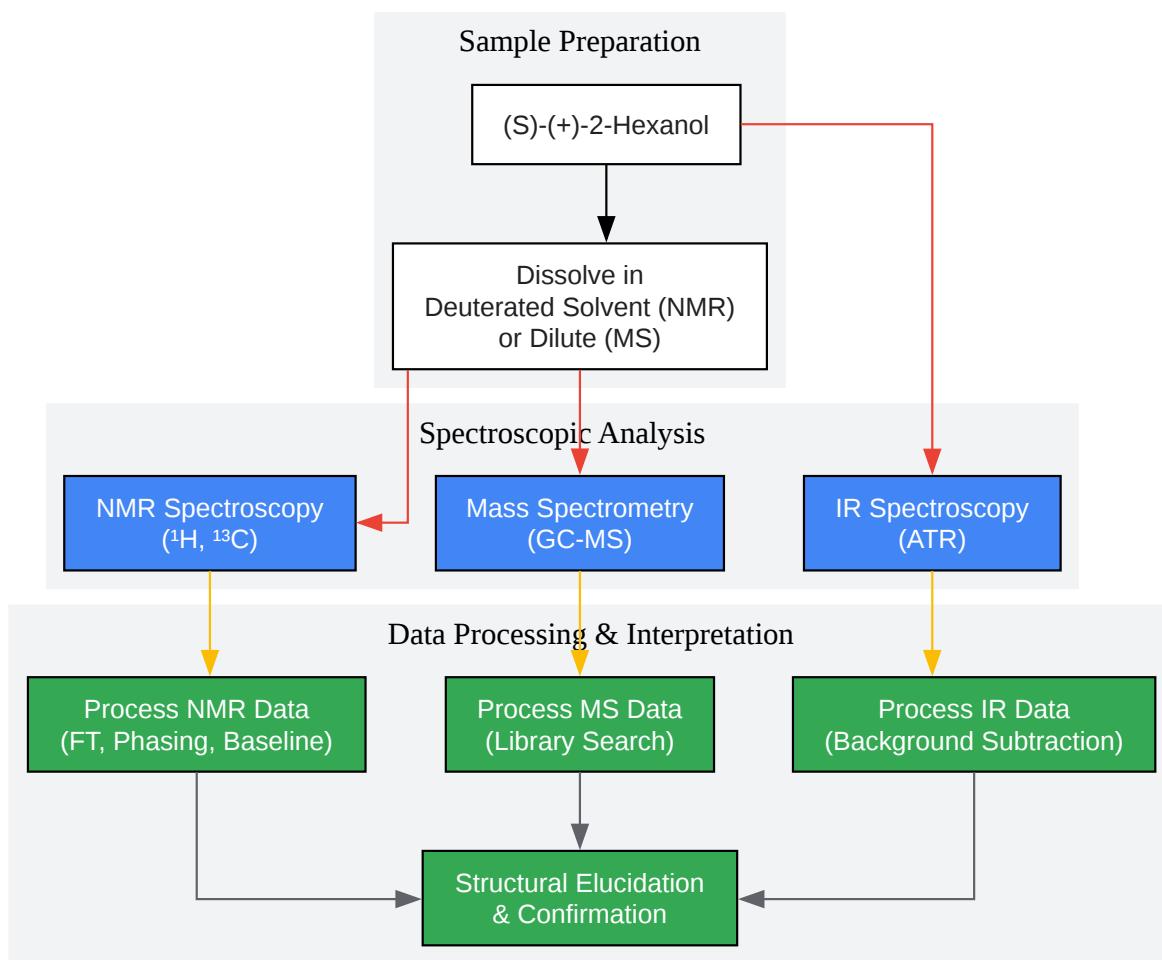
- Gas chromatograph-mass spectrometer (GC-MS)
- A suitable volatile solvent (e.g., dichloromethane or methanol)
- Microsyringe

Procedure:

- Sample Preparation: Prepare a dilute solution of **(S)-(+) -2-Hexanol** in a volatile solvent.
- Injection: Inject a small volume (typically 1 μ L) of the solution into the GC inlet using a microsyringe. The sample is vaporized and carried by an inert gas through the GC column.
- Separation (GC): The GC separates the sample from the solvent and any impurities based on their boiling points and interactions with the column's stationary phase.
- Ionization (MS): As the 2-hexanol elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is commonly used, where the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
- Data Analysis: Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to deduce the structure. The base peak (the most intense peak) is a key indicator of the most stable fragment. Alcohols often undergo α -cleavage and dehydration.^[5]

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(S)-(+) -2-Hexanol**.



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